5-Hexenenitrile

Description

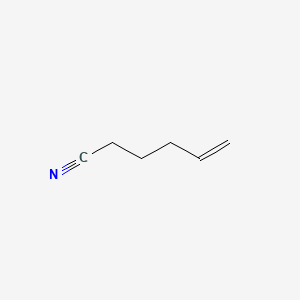

Structure

3D Structure

Properties

IUPAC Name |

hex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAQSRLBVVDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198502 | |

| Record name | 5-Hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-19-1 | |

| Record name | 5-Hexenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexenenitrile: Chemical Properties, Structure, and Synthetic Utility for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenenitrile is a versatile bifunctional organic compound featuring both a terminal alkene and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules relevant to the pharmaceutical and agrochemical industries. While not typically a pharmacologically active agent itself, its reactivity allows for the introduction of key functional groups and the formation of scaffolds commonly found in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, with a focus on its utility as a precursor in drug discovery and development.

Chemical Structure and Identification

This compound is an aliphatic nitrile with an unsaturated six-carbon chain. The presence of both a carbon-carbon double bond and a cyano group allows for a wide range of chemical transformations.

| Identifier | Value |

| IUPAC Name | hex-5-enenitrile[1] |

| CAS Number | 5048-19-1[1] |

| Molecular Formula | C₆H₉N[1] |

| SMILES String | C=CCCCC#N[1] |

| InChI Key | UNAQSRLBVVDYGP-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor. It is soluble in organic solvents but has limited solubility in water due to its hydrocarbon chain.

| Property | Value |

| Molecular Weight | 95.14 g/mol [1] |

| Boiling Point | 165 °C (lit.) |

| Density | 0.837 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.427 (lit.) |

| Flash Point | 40.5 °C (closed cup) |

| Water Solubility | Limited |

| Solubility in Organic Solvents | Soluble |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopy | Key Features |

| ¹³C NMR | Spectral data available.[2] |

| ¹H NMR | Spectral data available. |

| FTIR | Data available, showing characteristic peaks for C≡N and C=C stretching. |

| Mass Spectrometry (GC-MS) | NIST Number: 343029; Top Peak (m/z): 55[1] |

| Raman | Spectral data available.[1] |

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its two functional groups. The terminal alkene can undergo various addition and oxidation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. This dual reactivity makes it a valuable intermediate in the synthesis of compounds with potential biological activity.

Logical Workflow for Synthetic Applications

Caption: Synthetic utility of this compound in generating pharmaceutical intermediates.

Wacker Oxidation to 6-Oxohexanenitrile

The terminal alkene of this compound can be selectively oxidized to a methyl ketone via the Wacker oxidation, yielding 6-oxohexanenitrile.[3][4] This reaction is a powerful tool for introducing a carbonyl group, a common feature in bioactive molecules.

Experimental Protocol: Wacker Oxidation of Terminal Alkenes (General Procedure)

-

Materials: Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water, Oxygen (balloon or atmosphere), Terminal alkene (e.g., this compound).

-

Procedure:

-

A mixture of DMF and water is prepared as the solvent system.

-

Palladium(II) chloride (typically 5-10 mol%) and a stoichiometric amount of Copper(I) chloride are added to the solvent.

-

Oxygen is bubbled through the mixture, or the reaction is maintained under an oxygen atmosphere, for approximately 30 minutes to ensure the oxidation of Cu(I) to Cu(II).[4]

-

The terminal alkene is then added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures and monitored by an appropriate technique (e.g., TLC or GC) until completion.

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield the corresponding methyl ketone.

-

Relevance: The resulting 6-oxohexanenitrile possesses both a ketone and a nitrile group, making it a bifunctional intermediate for further synthetic elaborations, such as the synthesis of substituted cyclic compounds.[5]

Olefin Metathesis to 1,8-Dicyano-4-octene

Self-metathesis of the terminal alkene in this compound can be employed to synthesize 1,8-dicyano-4-octene. This reaction provides a route to longer-chain dinitriles, which are precursors to diamines and other difunctional molecules used in polymer and materials science, as well as in the synthesis of macrocycles.

Experimental Protocol: Olefin Metathesis (General Procedure)

-

Materials: A suitable olefin metathesis catalyst (e.g., Grubbs' catalyst), an appropriate solvent (e.g., dichloromethane), and this compound.

-

Procedure:

-

This compound is dissolved in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The olefin metathesis catalyst is added to the solution.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored (e.g., by GC-MS).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to isolate 1,8-dicyano-4-octene.

-

Relevance: The product, 1,8-dicyano-4-octene, can be reduced to the corresponding diamine, 4-octene-1,8-diamine, a useful monomer and synthetic intermediate.[6]

Synthesis of Nitrogen-Containing Heterocycles

Alkenyl nitriles, such as this compound, are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals due to their ability to interact with biological targets. The nitrile group can act as an electrophile or be transformed into other functional groups that can participate in cyclization reactions.

Relevance to Drug Discovery:

-

Versatile Precursors: The dual functionality of alkenyl nitriles allows for the construction of diverse heterocyclic systems, including pyridines, pyrimidines, and imidazoles.

-

Access to Privileged Scaffolds: Many of the heterocycles that can be synthesized from alkenyl nitriles are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.

-

Modulation of Physicochemical Properties: The incorporation of nitrile-containing fragments can influence a drug candidate's solubility, metabolic stability, and binding affinity.

Conclusion

This compound is a synthetically valuable building block with significant potential in the early stages of drug discovery and development. Its readily transformable alkene and nitrile functionalities provide access to a diverse range of more complex molecules, including ketones, dinitriles, and, most importantly, nitrogen-containing heterocycles. While not a drug itself, its role as a versatile intermediate makes it a crucial compound for medicinal chemists seeking to construct novel molecular architectures for biological screening and lead optimization. The experimental methodologies outlined in this guide, based on established chemical transformations, provide a framework for the effective utilization of this compound in a research and development setting.

References

- 1. This compound | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(5048-19-1) 13C NMR [m.chemicalbook.com]

- 3. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-Oxohexanenitrile | C6H9NO | CID 11040652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Octene-1,8-diamine | C8H18N2 | CID 3023535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Hexenenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexenenitrile (C₆H₉N), a valuable building block in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and computational models and are intended to be representative for analytical purposes.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.88 - 5.72 | m | 1H | - | H-5 |

| 5.08 - 4.98 | m | 2H | - | H-6 |

| 2.38 | t | 2H | 7.1 | H-2 |

| 2.21 | q | 2H | 7.0 | H-4 |

| 1.83 | p | 2H | 7.0 | H-3 |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 136.8 | C-5 |

| 119.3 | C-1 |

| 115.6 | C-6 |

| 32.8 | C-4 |

| 24.8 | C-3 |

| 16.5 | C-2 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | =C-H Stretch (alkene) |

| ~2940 | Medium | C-H Stretch (alkane) |

| ~2245 | Medium | C≡N Stretch (nitrile) |

| ~1645 | Medium | C=C Stretch (alkene) |

| ~1430 | Medium | CH₂ Bend |

| ~995, ~915 | Strong | =C-H Bend (alkene, out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity (%) | Proposed Fragment |

| 95 | 15 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M-H]⁺ |

| 68 | 40 | [M-HCN]⁺ |

| 54 | 85 | [C₄H₆]⁺ |

| 41 | 90 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 55 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound into a small, clean, and dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, optimizing for a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Apply a 90° pulse.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set a larger number of scans (e.g., 128-1024 or more, depending on concentration and desired signal-to-noise ratio) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound (1-2 drops)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry. If necessary, clean it with a Kimwipe lightly dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Ensure the sample covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks with their wavenumbers.

-

Thoroughly clean the ATR crystal with isopropanol and a Kimwipe to remove all traces of the sample.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound (a small amount, typically introduced via a gas chromatography (GC) system or a direct insertion probe)

-

GC-MS or a standalone mass spectrometer with an EI source

Procedure:

-

Sample Introduction (via GC):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the components of the sample, and the this compound will be introduced into the mass spectrometer as it elutes from the column.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

An ion detector records the abundance of ions at each m/z value.

-

The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

Compare the obtained spectrum with library spectra for confirmation if available.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using the combined spectroscopic data to confirm the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the Synthesis and Discovery of 5-Hexenenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 5-hexenenitrile (CAS No. 5048-19-1). It is an unsaturated aliphatic nitrile with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details established synthetic protocols, including the classical nucleophilic substitution route and methods involving the dehydration of amides. Quantitative data from key experiments are presented in tabular format for comparative analysis. Furthermore, this guide elucidates the role of this compound as a naturally occurring kairomone, detailing its interaction with the olfactory system of specific insect species. Experimental workflows and reaction pathways are visualized using Graphviz diagrams to provide clear and concise representations of the chemical processes.

Introduction and Discovery

This compound, also known as 4-pentenyl cyanide, is a colorless to pale yellow liquid characterized by a terminal double bond and a nitrile functional group.[1] Its molecular formula is C₆H₉N, and it has a molecular weight of approximately 95.14 g/mol .[2] The discovery and first reported synthesis of this compound can be traced back to early studies on the reactions of unsaturated halides with cyanide salts. A notable early preparation was reported in the Journal of the American Chemical Society in 1948, which laid the groundwork for subsequent synthetic methodologies. This initial work demonstrated the feasibility of forming the carbon-carbon bond of the nitrile group through nucleophilic substitution on an alkenyl halide.

In nature, this compound has been identified as a volatile compound formed from the degradation of glucobrassicanapin in plants of the Brassicaceae family, such as Aurinia sinuata, rapeseed (Brassica napus), and wheat.[2][3] This natural occurrence is significant as it underlies the compound's role in chemical ecology, acting as an attractant for insects like the cabbage seed weevil (Ceutorhynchus assimilis).[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 5048-19-1 | [2] |

| Molecular Formula | C₆H₉N | [2] |

| Molecular Weight | 95.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 165 °C (lit.) | [3] |

| Density | 0.837 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.427 (lit.) | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Flash Point | 40.5 °C (closed cup) | [3] |

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to terminal vinyl protons and aliphatic protons. | |

| ¹³C NMR | Resonances for the nitrile carbon, sp² carbons of the double bond, and sp³ carbons of the alkyl chain. | |

| IR Spectroscopy | Characteristic absorption for C≡N stretch (~2245 cm⁻¹), C=C stretch (~1640 cm⁻¹), and =C-H bend (~910 cm⁻¹). | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 95, with characteristic fragmentation patterns. | [5] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The most common methods are nucleophilic substitution on a C5 haloalkene and the dehydration of the corresponding amide.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

This classical and widely used method involves the reaction of a 5-halopent-1-ene with an alkali metal cyanide.[6] The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile, displacing the halide.[7]

Reaction Scheme: CH₂(CH₂)₃CH₂X + NaCN → CH₂(CH₂)₃CH₂CN + NaX (where X = Cl, Br)

| Parameter | Method A | Method B |

| Starting Material | 5-bromo-1-pentene | 5-chloro-1-pentene |

| Reagent | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |

| Solvent | Dimethyl Sulfoxide (DMSO) | Ethanol/Water with Phase Transfer Catalyst |

| Catalyst | - | Quaternary ammonium salt (e.g., Aliquat 336) |

| Temperature | 90-100 °C | Reflux |

| Reaction Time | 2-4 hours | 6-8 hours |

| Yield | ~85-95% | ~75-85% |

| Purity | >95% (after distillation) | >95% (after distillation) |

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Reagents: To the flask, add 5-bromo-1-pentene (1 equiv.) and dimethyl sulfoxide (DMSO, approx. 1.25 mL/mmol of the bromide).

-

Reaction Initiation: While stirring, add sodium cyanide (1.8 equiv.) portionwise to the solution. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water. Extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

dot

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Synthesis via Dehydration of 5-Hexenamide

An alternative route to this compound is the dehydration of 5-hexenamide. This method is effective for converting primary amides to nitriles using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).[8][9]

Reaction Scheme: CH₂(CH₂)₃CONH₂ --(P₂O₅, Heat)--> CH₂(CH₂)₃CH₂CN + H₂O

| Parameter | Value |

| Starting Material | 5-Hexenamide |

| Dehydrating Agent | Phosphorus Pentoxide (P₂O₅) |

| Ratio (Amide:P₂O₅) | 1 : 1.5 (by mole) |

| Temperature | 150-200 °C (under vacuum) |

| Reaction Time | 1-2 hours |

| Yield | ~70-80% |

| Purity | >98% (after distillation) |

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head and a receiving flask. The apparatus is set up for simple distillation under vacuum.

-

Reagents: In the reaction flask, thoroughly mix 5-hexenamide (1 equiv.) and phosphorus pentoxide (1.5 equiv.).

-

Reaction Conditions: Heat the solid mixture gently under vacuum. The product, this compound, will distill as it is formed.

-

Purification: The collected distillate is typically of high purity. If necessary, it can be redistilled to remove any minor impurities.

dot

Caption: Reaction pathway for the synthesis of this compound via amide dehydration.

Biological Role and Mechanism of Action

This compound plays a significant role in the chemical ecology of certain insects. It has been identified as a key kairomone for the cabbage seed weevil (Ceutorhynchus assimilis), a major pest of oilseed rape.[3] Kairomones are chemical substances emitted by one species that benefit another species by providing cues for host location.

Chemosensory Interaction (Insect Olfaction)

The "signaling pathway" in this context is not a classical intracellular pathway but rather a chemosensory process known as olfaction.[1] The process is initiated when volatile molecules of this compound are detected by the insect's olfactory system.

Mechanism of Olfactory Detection:

-

Detection: The insect's primary olfactory organs, the antennae, are covered in sensory hairs called sensilla.[1] These sensilla house olfactory receptor neurons (ORNs).[10]

-

Binding: Volatile this compound molecules enter the sensilla through pores and bind to specific Odorant Receptors (ORs) located on the dendritic membrane of the ORNs.[11] This binding is often facilitated by Odorant-Binding Proteins (OBPs) present in the sensillar lymph.

-

Signal Transduction: The binding of this compound to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This is typically a heterodimeric complex of a specific OR and a highly conserved co-receptor (Orco).[12]

-

Neural Signal: The influx of ions depolarizes the ORN, generating an action potential.

-

Brain Processing: This electrical signal travels along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signal is processed, leading to the recognition of the odorant and the initiation of a behavioral response, such as upwind flight towards the source of the odor.[1]

dot

References

- 1. Insect olfaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound(5048-19-1) IR Spectrum [m.chemicalbook.com]

- 5. Transforming Olefins into γ,δ-Unsaturated Nitriles by Cu-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 7. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Insect olfaction and the evolution of receptor tuning [frontiersin.org]

- 12. Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Physical Properties of 5-Hexenenitrile

This technical guide provides a comprehensive overview of the key physical properties of 5-Hexenenitrile, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and a visualization of a relevant chemical transformation.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is an unsaturated aliphatic nitrile with the molecular formula C₆H₉N.[1]

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and safety assessments.

| Physical Property | Value | Conditions |

| Boiling Point | 165 °C | At standard atmospheric pressure (760 mmHg) |

| 160-162 °C | At standard atmospheric pressure (760 mmHg) | |

| 75-78 °C | At reduced pressure (13 mmHg) | |

| Density | 0.837 g/mL | At 25 °C |

| 0.84 g/mL | Not specified | |

| Specific Gravity | 0.84 | At 20 °C (compared to water at 20 °C) |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For an accurate determination, two primary methods are commonly employed: the distillation method for larger sample volumes and the capillary method for smaller quantities.[2]

Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small amounts of liquid.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or an aluminum block)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound (a few milliliters)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube or other heating bath.

-

The apparatus is heated slowly and uniformly.[3]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor of the liquid will enter the capillary tube. When the vapor pressure of the sample equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[3]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density

Density is the mass of a substance per unit of its volume. For liquids, this is typically measured in grams per milliliter (g/mL).

Gravimetric Method using a Pycnometer or Volumetric Flask

This method provides high accuracy and is a standard procedure in many laboratories.

Materials:

-

Pycnometer or a calibrated volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Temperature-controlled water bath or a constant temperature room

-

Sample of this compound

Procedure:

-

The clean, dry pycnometer or volumetric flask is accurately weighed on an analytical balance. This is the mass of the empty container.

-

The container is carefully filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.

-

The filled container is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium. The volume of the liquid may change slightly, so it might be necessary to add or remove a small amount to bring it back to the calibration mark.

-

The exterior of the container is carefully dried, and it is weighed again. This is the mass of the container plus the liquid.

-

The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask.[5]

Chemical Reactivity: The Wacker Oxidation

This compound can undergo a variety of chemical transformations typical of both alkenes and nitriles.[6] A notable reaction is the Wacker oxidation, where the terminal alkene is oxidized to a methyl ketone in the presence of a palladium catalyst.[7] This reaction is a cornerstone of organopalladium chemistry and is widely used in organic synthesis.[8]

The overall transformation is as follows:

H₂C=CH(CH₂)₃CN + ½ O₂ → CH₃C(=O)(CH₂)₃CN

The catalytic cycle involves the oxidation of Pd(0) back to Pd(II) by a co-oxidant, typically a copper salt, with molecular oxygen as the terminal oxidant.[9][10]

Below is a simplified representation of the Wacker-Tsuji oxidation catalytic cycle.

References

- 1. vernier.com [vernier.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. homesciencetools.com [homesciencetools.com]

- 6. CAS 5048-19-1: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

5-Hexenenitrile CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hexenenitrile, a valuable building block in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis, key reactions, and safety protocols, with a focus on its applications in research and development.

Chemical Identity and Nomenclature

IUPAC Name: hex-5-enenitrile[1]

Synonyms: 4-Pentenyl cyanide, 5-Cyano-1-pentene[1]

Molecular Formula: C₆H₉N[2]

Molecular Weight: 95.14 g/mol

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 165 °C (lit.) | |

| Density | 0.837 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.427 (lit.) | |

| Flash Point | 40.5 °C (closed cup) | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

Synthesis of this compound

This compound can be synthesized via the nucleophilic substitution of a 5-halohex-1-ene, such as 5-bromo-1-hexene, with a cyanide salt. This is a standard method for the preparation of nitriles from alkyl halides.

Experimental Protocol: Synthesis from 5-Bromo-1-hexene

Materials:

-

5-Bromo-1-hexene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-1-hexene (1 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

This compound is a versatile intermediate due to the presence of both a terminal alkene and a nitrile functional group.[3] One important transformation is the Wacker oxidation of the terminal alkene to a methyl ketone.

Wacker Oxidation of this compound

The Wacker process is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone using molecular oxygen as the ultimate oxidant.[4][5][6]

Experimental Protocol: Wacker Oxidation

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water

-

Oxygen balloon

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

3 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent).

-

Add a mixture of DMF and water (e.g., 7:1 v/v) to the flask.

-

Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at room temperature under the oxygen balloon. The color of the solution will typically change from green to black and then gradually return to green.

-

Monitor the reaction by TLC or GC until the starting material is consumed (typically 24 hours).

-

Pour the reaction mixture into cold 3 N HCl and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 5-oxohexanenitrile can be purified by column chromatography.

Wacker Oxidation Workflow

Caption: Workflow for the Wacker oxidation of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations. It is primarily utilized in organic synthesis as a building block for various chemicals, which can include intermediates for pharmaceuticals and agrochemicals.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of heterocyclic rings. The terminal alkene can undergo various addition reactions, oxidations, or metathesis.

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and respiratory irritation. As with all nitriles, it should be handled with care due to potential toxicity. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

References

- 1. This compound | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 5048-19-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wacker process - Wikipedia [en.wikipedia.org]

The Solubility Profile of 5-Hexenenitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenenitrile (C₆H₉N), an unsaturated aliphatic nitrile, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Due to a notable scarcity of specific quantitative solubility data for this compound in the peer-reviewed literature and chemical databases, this guide also incorporates qualitative information and quantitative data for structurally analogous nitriles, namely hexanenitrile and benzonitrile, to provide a representative understanding of its expected behavior.

Data Presentation: Solubility of this compound and Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | 25 | 2398 mg/L | Estimated |

| Alcohol | - | Soluble | Qualitative | |

| Organic Solvents | - | Soluble | Qualitative | |

| Hexanenitrile | Water | 25 | Limited | Qualitative |

| Ethanol | - | Soluble | Qualitative | |

| Ether | - | Soluble | Qualitative | |

| Benzonitrile | Water | 25 | 2 g/100 mL | Quantitative |

| Ethanol | - | Miscible | Qualitative | |

| Diethyl Ether | - | Miscible | Qualitative | |

| Acetone | - | Miscible | Qualitative | |

| Benzene | - | Miscible | Qualitative | |

| Carbon Tetrachloride | - | Miscible | Qualitative | |

| Hexane | - | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments commonly employed to quantify the solubility of organic compounds like this compound in various solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow the undissolved solute to settle. Centrifugation can be employed to expedite this process.

-

Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a calibrated pipette. To prevent any undissolved solid from being transferred, the withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation: The filtered, saturated solution is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully removed under reduced pressure (e.g., using a rotary evaporator) or by gentle heating, ensuring that the solute does not decompose.

-

Quantification: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used and is typically expressed in units of g/L, mg/mL, or mol/L.

Spectroscopic Method (Nuclear Magnetic Resonance - NMR)

NMR spectroscopy offers a more rapid method for determining solubility without the need for physical separation of the solid and liquid phases.

Methodology:

-

Sample Preparation: A supersaturated solution of this compound in the deuterated solvent of interest is prepared directly in an NMR tube.

-

Equilibration: The sample is allowed to equilibrate at a constant temperature within the NMR spectrometer.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. A known concentration of an internal standard (a compound that does not react with the solute or solvent and has a resonance that does not overlap with the solute's signals) is added to the sample.

-

Quantification: The concentration of the dissolved this compound is determined by comparing the integral of a characteristic peak of the solute to the integral of a known peak of the internal standard.

-

Calculation of Solubility: The solubility is calculated based on the determined concentration in the saturated solution.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the experimental determination of solubility.

Caption: Generalized workflow for the experimental determination of solubility.

A Technical Guide to Quantum Chemical Calculations for 5-Hexenenitrile

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 5-hexenenitrile (C₆H₉N). Aimed at researchers, computational chemists, and professionals in drug development, this document outlines the methodologies for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. It details the necessary computational protocols and presents a framework for organizing and interpreting the resulting data. Furthermore, it describes standard experimental techniques for validating the computational results, thereby bridging the gap between theoretical predictions and empirical evidence. The guide utilizes workflow diagrams to illustrate the logical progression of the computational and validation processes.

Introduction

This compound is an aliphatic nitrile featuring both a terminal alkene and a nitrile functional group.[1][2] This bifunctionality makes it an interesting subject for studies in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to elucidate these properties.[3][4] By solving approximations of the Schrödinger equation, these methods can provide detailed insights into molecular geometry, electronic structure, and spectroscopic characteristics. This guide provides a standardized protocol for conducting such calculations on this compound, ensuring robustness and reproducibility.

Computational Methodology Workflow

The process of performing quantum chemical calculations involves a series of sequential steps, from initial structure definition to final analysis. The logical flow ensures that each subsequent calculation is based on a physically meaningful and stable molecular geometry. The overall workflow is depicted below.

Figure 1: General workflow for quantum chemical calculations and experimental validation.

Detailed Computational Protocols

Geometry Optimization

The primary goal of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface, known as the equilibrium geometry.[4]

Experimental Protocol:

-

Input Structure Generation: The initial structure of this compound can be generated from its SMILES string (C=CCCCC#N)[5][6] using molecular editing software (e.g., Avogadro, ChemDraw). A preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field) is recommended.

-

Selection of Theory and Basis Set: The choice of computational method is critical for accuracy. A widely used and well-balanced functional is B3LYP. For a molecule of this size, a Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost.[7]

-

Execution of Optimization: The optimization calculation is performed using quantum chemistry software (e.g., Gaussian, ORCA, Spartan). The calculation iteratively adjusts atomic positions to minimize the total energy until convergence criteria for forces and displacement are met.[3]

-

Output Analysis: The output file will contain the final optimized coordinates in Cartesian or Z-matrix format, the final electronic energy, and the number of optimization steps.

Data Presentation: The optimized geometric parameters should be tabulated for clarity.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C1=C2 | Value | |

| C2-C3 | Value | |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-C6 | Value | |

| C6≡N7 | Value | |

| Bond Angles | ||

| ∠ C1-C2-C3 | Value | |

| ∠ C2-C3-C4 | Value | |

| ∠ C3-C4-C5 | Value | |

| ∠ C4-C5-C6 | Value | |

| ∠ C5-C6-N7 | Value | |

| Dihedral Angles | ||

| ∠ C1-C2-C3-C4 | Value | |

| ∠ C2-C3-C4-C5 | Value | |

| ∠ C3-C4-C5-C6 | Value | |

| ∠ C4-C5-C6-N7 | Value |

(Note: Atom numbering starts from the vinyl CH2= group. Values are placeholders and must be populated from actual calculation output.)

Vibrational Frequency Analysis

A frequency calculation is essential for two reasons: to confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8]

Experimental Protocol:

-

Input: The calculation uses the optimized geometry and the same level of theory (e.g., B3LYP/6-311++G(d,p)) from the optimization step.

-

Execution: A frequency analysis is requested in the quantum chemistry software. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

-

Output Analysis: The output provides a list of vibrational frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and the nature of the atomic displacements for each mode (e.g., C-H stretch, C≡N stretch). The absence of imaginary frequencies confirms a local minimum. Calculated frequencies are often systematically higher than experimental values and may require scaling with an appropriate factor (e.g., ~0.96-0.98 for B3LYP).

Data Presentation: Key vibrational modes should be summarized in a table.

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|---|

| C≡N Stretch | Value | Value | Value | Value |

| C=C Stretch | Value | Value | Value | Value |

| =C-H Stretch (sp²) | Value | Value | Value | Value |

| -C-H Stretch (sp³) | Value | Value | Value | Value |

| CH₂ Bend/Scissor | Value | Value | Value | Value |

| C-C Stretch | Value | Value | Value | Value |

(Note: Values are placeholders.)

Electronic Property Analysis

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior and reactivity.[7][9]

Experimental Protocol:

-

Input: The analysis is performed on the optimized, frequency-verified structure.

-

Execution: The HOMO and LUMO energies are standard outputs of most electronic structure calculations. These values are used to compute global reactivity descriptors.

-

Calculation of Descriptors:

-

HOMO-LUMO Gap (ΔE): ΔE = E_LUMO - E_HOMO. A smaller gap suggests higher reactivity.[10]

-

Ionization Potential (IP): IP ≈ -E_HOMO

-

Electron Affinity (EA): EA ≈ -E_LUMO

-

Electronegativity (χ): χ ≈ (IP + EA) / 2

-

Chemical Hardness (η): η ≈ (IP - EA) / 2

-

Chemical Softness (S): S = 1 / η

-

Data Presentation: The calculated electronic properties provide a quantitative measure of reactivity.

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (IP) | Value |

| Electron Affinity (EA) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

(Note: Values are placeholders.)

Experimental Validation Protocols

Computational results should, whenever possible, be validated against experimental data. The relationship between theoretical and experimental approaches is illustrated below.

Figure 2: Relationship between calculated properties and their experimental validation techniques.

FT-IR Spectroscopy for Vibrational Analysis

Protocol:

-

Sample Preparation: A neat liquid sample of this compound (>95% purity)[5] is placed between two KBr or NaCl salt plates to form a thin film.

-

Data Acquisition: The sample is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is collected first. The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the positions of major absorption bands. These experimental frequencies are then compared with the scaled theoretical frequencies from Table 2.

UV-Vis Spectroscopy and Cyclic Voltammetry for Electronic Analysis

The HOMO-LUMO gap can be estimated experimentally by combining electrochemical and spectroscopic methods.[11]

Protocol:

-

Cyclic Voltammetry (CV):

-

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The solution is analyzed using a three-electrode setup (working, reference, and counter electrodes).

-

The potential is swept to measure the oxidation and reduction potentials (E_ox and E_red).

-

The HOMO and LUMO energies can be estimated using empirical relationships (e.g., E_HOMO ≈ -[E_ox - E_ref + 4.4] eV and E_LUMO ≈ -[E_red - E_ref + 4.4] eV, where E_ref is the potential of the reference electrode vs. the ferrocene/ferrocenium couple).

-

-

UV-Vis Spectroscopy:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane).

-

The absorbance spectrum is recorded using a UV-Vis spectrophotometer.

-

The wavelength of the lowest energy absorption onset (λ_onset) is identified.

-

The optical band gap is calculated using the formula: E_gap (eV) = 1240 / λ_onset (nm). This optical gap can be compared to the calculated HOMO-LUMO gap.[11]

-

Conclusion

This guide provides a standardized and comprehensive framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic property calculation, researchers can obtain reliable and reproducible theoretical data. The emphasis on data organization into clear tables and the inclusion of experimental validation procedures ensures that the computational results are not only robust but also grounded in empirical reality. This integrated computational and experimental approach is invaluable for accurately predicting the behavior of this compound and guiding its application in scientific and industrial research.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CAS 5048-19-1: this compound | CymitQuimica [cymitquimica.com]

- 3. storion.ru [storion.ru]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. 5-己腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 8. mdpi.com [mdpi.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Thermochemical Data of 5-Hexenenitrile: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 5-hexenenitrile (C₆H₉N), a molecule of interest in various chemical and pharmaceutical contexts. Due to a notable absence of publicly available experimental or computational thermochemical data for this specific compound, this document provides a comprehensive overview of the established methodologies for determining such properties. It details the requisite experimental protocols, primarily focusing on calorimetric techniques, and outlines the computational chemistry workflows necessary for accurate theoretical predictions. This guide is intended to serve as a foundational resource for researchers seeking to obtain or estimate the enthalpy of formation, entropy, and heat capacity of this compound and analogous unsaturated nitriles.

Introduction

This compound is an unsaturated aliphatic nitrile with potential applications as a synthetic intermediate. A thorough understanding of its thermochemical properties, such as its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is crucial for process design, safety analysis, and reaction engineering. These parameters are fundamental to predicting reaction equilibria, heats of reaction, and adiabatic temperature rises.

Currently, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the availability of these critical thermochemical data for this compound. This guide, therefore, shifts focus from presenting non-existent data to providing a detailed "how-to" for researchers to determine these values independently.

Data Presentation: A Template for Thermochemical Data

While specific data for this compound is not available, Table 1 provides a template for how such data should be structured for clarity and comparative analysis. For illustrative purposes, it includes data for a structurally related isomer, cyclopentanecarbonitrile, which has been experimentally characterized.[1]

Table 1: Template for Thermochemical Data of C₆H₉N Isomers

| Property | Symbol | Value (for Cyclopentanecarbonitrile)[1] | Units | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | 48.8 ± 2.8 | kJ/mol | Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol | - |

| Standard Molar Entropy (gas) | S°(g) | To be determined | J/(mol·K) | - |

| Molar Heat Capacity (gas, constant pressure) | Cp(g) | To be determined | J/(mol·K) | - |

| Molar Heat Capacity (liquid, constant pressure) | Cp(l) | To be determined | J/(mol·K) | - |

Note: The values presented are for cyclopentanecarbonitrile and should NOT be used for this compound.

Experimental Protocols for Thermochemical Characterization

The primary experimental route to determining the enthalpy of formation of an organic compound like this compound is through combustion calorimetry.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its experimentally determined enthalpy of combustion.

Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter (e.g., Parr Instrument Company)

-

High-precision thermometer or temperature probe (± 0.001 °C)

-

Crucible (platinum or fused silica)

-

Ignition wire (e.g., platinum or nichrome)

-

Pellet press (for solid samples, not required for liquid this compound)

-

Balance (accurate to ± 0.0001 g)

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard substance with a known heat of combustion, typically benzoic acid.

-

Sample Preparation: A known mass of this compound is placed in the crucible. For a volatile liquid, it may be encapsulated in a gelatin capsule of known mass and heat of combustion.

-

Assembly: The crucible is placed in the bomb, and the ignition wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis of Products: The bomb is depressurized, and the contents are analyzed for nitric acid (from the nitrogen in the nitrile and residual atmospheric nitrogen) and unburned carbon, if any.

Data Analysis: The heat of combustion is calculated using the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of ignition and the formation of nitric acid. From the standard enthalpy of combustion (ΔcH°), the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Below is a Graphviz diagram illustrating the experimental workflow for bomb calorimetry.

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Protocols for Thermochemical Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods are generally recommended for reliable results.

Principle: The electronic structure of the this compound molecule is solved using quantum mechanical methods. From the calculated energy, vibrational frequencies, and other molecular properties, the thermochemical data can be derived using statistical mechanics.

Recommended Methodologies:

-

Gaussian-n (Gn) theories (e.g., G3, G4): These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation for a wide range of organic molecules.

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.

Computational Workflow:

-

Geometry Optimization: The three-dimensional structure of this compound is optimized to find the lowest energy conformation. This is typically done using a density functional theory (DFT) method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed at the optimized geometry using methods like MP2, MP4, and QCISD(T) with various basis sets, as prescribed by the chosen composite method (e.g., G3).

-

Calculation of Enthalpy of Formation: The calculated total energy is used in an isodesmic or atomization reaction scheme to determine the enthalpy of formation. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved, which leads to cancellation of errors in the calculation.

-

Calculation of Entropy and Heat Capacity: The vibrational frequencies, rotational constants (from the optimized geometry), and molecular mass are used in standard statistical mechanics formulas to calculate the entropy and heat capacity at different temperatures.

Below is a Graphviz diagram illustrating a typical computational thermochemistry workflow.

Caption: A generalized workflow for the computational prediction of thermochemical data.

Conclusion

While direct experimental or calculated thermochemical data for this compound are currently unavailable, this guide provides the necessary methodological framework for their determination. For experimental values, oxygen bomb calorimetry is the standard method for obtaining the enthalpy of combustion, from which the enthalpy of formation can be derived. For theoretical predictions, high-accuracy composite computational methods such as G3 or CBS-QB3 are recommended. By following the detailed protocols outlined in this document, researchers can obtain the reliable thermochemical data for this compound that is essential for advancing research and development in their respective fields.

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of 5-Hexenenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and toxicity of 5-hexenenitrile based on available scientific literature and data from structurally related compounds. There is a notable lack of specific toxicological studies on this compound. Therefore, much of the information presented is based on the properties of similar unsaturated aliphatic nitriles, particularly allyl cyanide. All data derived from analogue compounds are clearly indicated.

Executive Summary

This compound (CAS No. 5048-19-1) is an unsaturated aliphatic nitrile with the potential for significant health hazards. While specific toxicological data for this compound is limited, information from structurally similar nitriles, such as allyl cyanide, suggests that this compound is likely to be toxic if swallowed, in contact with skin, or inhaled. It is also expected to be a skin and respiratory irritant. The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide, which can lead to systemic toxicity, including neurotoxic effects. This guide summarizes the known information and provides detailed experimental protocols for assessing the toxicity of such compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Pentenyl cyanide, Allylacetonitrile |

| CAS Number | 5048-19-1 |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 165 °C |

| Density | 0.837 g/mL at 25 °C |

| Flash Point | 40.5 °C (closed cup) |

| Solubility | Soluble in organic solvents; limited solubility in water. |

Hazard Identification and Classification

Based on GHS classifications from multiple sources, this compound is considered a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | H301: Toxic if swallowed |

| Acute toxicity, Dermal | H311: Toxic in contact with skin |

| Acute toxicity, Inhalation | H331: Toxic if inhaled |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Toxicological Data

| Endpoint | Species | Route | Value | Compound |

| Acute Oral Toxicity (LD50) | Rat | Oral | Not Available | This compound |

| Rat | Oral | 115 mg/kg | Allyl Cyanide (Analogue) | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | Not Available | This compound |

| Rabbit | Dermal | 200 - 2000 mg/kg | Allyl Cyanide (Analogue) | |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Not Available | This compound |

| Rat | Inhalation | >5.8 mg/L (4h) | Allyl Cyanide (Analogue) | |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | This compound |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | This compound |

Toxicokinetics and Metabolism

The toxicokinetics of this compound have not been specifically studied. However, based on data from allyl cyanide, a similar metabolic pathway is anticipated.[1][2]

Absorption: Aliphatic nitriles are readily absorbed following oral, dermal, and inhalation exposure.[3] For allyl cyanide, absorption is rapid, with the highest concentrations found in the stomach tissue and contents after oral administration.[1][2]

Distribution: Following absorption, allyl cyanide distributes to various tissues, including the bone marrow, liver, kidneys, spleen, and lungs.[1][2]

Metabolism: The primary pathway for the metabolism of many aliphatic nitriles is through cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1.[1][2] This process is believed to involve the hydroxylation of the carbon atom adjacent to the nitrile group, forming an unstable cyanohydrin. This cyanohydrin can then decompose to release hydrogen cyanide and an aldehyde. The released cyanide is the primary mediator of acute toxicity.[4] Another potential metabolic pathway for unsaturated nitriles like allyl cyanide is the epoxidation of the double bond, which can lead to the formation of reactive metabolites.[4][5]

Excretion: The cyanide released during metabolism is detoxified in the body, primarily by conversion to the less toxic thiocyanate, which is then excreted in the urine.[1][2] Some of the parent compound and metabolites may also be excreted in expired air.[1]

Potential Toxic Effects

Acute Toxicity

As indicated by the hazard classifications, this compound is expected to be acutely toxic via oral, dermal, and inhalation routes of exposure. The toxicity of aliphatic nitriles is largely attributed to the in vivo release of cyanide, which inhibits cellular respiration.[3]

Irritation and Corrosivity

This compound is classified as a skin and respiratory irritant. Direct contact can cause redness, inflammation, and discomfort. Inhalation of vapors may lead to irritation of the nose, throat, and lungs. It is also expected to cause serious eye irritation.

Genotoxicity

There are no specific genotoxicity studies available for this compound. However, studies on a range of other nitriles have shown mixed results. Some nitriles have tested positive in in vitro assays, but these findings were not always confirmed in in vivo studies.[6] For instance, several fragrance ingredients containing a nitrile group were found to be non-genotoxic in a battery of tests including the Ames test and in vivo micronucleus assay.[6] Given the potential for metabolic activation to reactive intermediates, genotoxicity cannot be ruled out without specific testing.

Neurotoxicity

Aliphatic nitriles, particularly unsaturated ones like allyl cyanide, are known to exhibit neurotoxic effects.[1] Symptoms observed in animal studies with allyl cyanide include ataxia, trembling, convulsions, and behavioral changes such as head twitching and increased locomotor activity.[1] These effects are thought to involve the serotonin and dopamine systems.[1][2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of a substance.[7][8][9][10]

Principle: A stepwise procedure is used where groups of animals are given a fixed dose of the substance. The response of the animals determines the subsequent dose to be administered. The aim is to identify a dose that causes evident toxicity without mortality.[7][8][9][10]

Experimental Animal: Typically, the rat is the preferred species. A single sex (usually female) is used.[7]

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). The outcome determines the next dose (a higher or lower fixed dose) for the next animal. This continues until the dose for the main study is determined.[9]

-

Main Study: A group of five animals is dosed at the selected starting dose. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses.[9]

-

Administration: The substance is administered as a single oral dose by gavage. Animals are fasted before dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute dermal toxicity of a substance.[11][12][13][14]

Principle: The test substance is applied to the skin of experimental animals in graduated doses. Observations of effects and mortality are made.[13]